3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one
Overview
Description
3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromophenyl group at the third position, dichloro groups at the sixth and eighth positions, and a methyl group at the fourth position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 2,4-dichlorophenol, and ethyl acetoacetate.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with 2,4-dichlorophenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Methylation: The final step involves the methylation of the chromen-2-one core at the fourth position using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and dichloro groups can participate in nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation Reactions: The chromen-2-one core can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents, such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution: Substituted derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation: Quinone derivatives with enhanced electrophilic properties.
Reduction: Dihydro derivatives with altered electronic and steric properties.
Scientific Research Applications
3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s chromen-2-one core makes it a candidate for the development of organic semiconductors and fluorescent dyes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound’s bromophenyl and dichloro groups enhance its binding affinity and selectivity towards these targets. The chromen-2-one core can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure, exhibiting liquid crystalline behavior.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a bromophenyl group and sulfonylbenzoyl moiety, studied for its antimicrobial and antioxidant properties.
Uniqueness
3-(4-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(4-bromophenyl)-6,8-dichloro-4-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-2-4-10(17)5-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNKJPJLWGLXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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